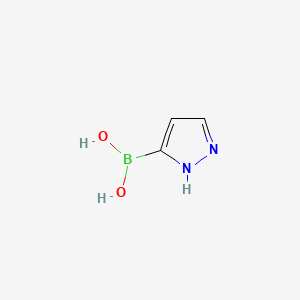

Pyrazole-3-boronic acid

Description

The exact mass of the compound 1H-Pyrazol-3-ylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-pyrazol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2/c7-4(8)3-1-2-5-6-3/h1-2,7-8H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUWPDLMDVINSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460052 | |

| Record name | 1H-Pyrazol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376584-63-3 | |

| Record name | 1H-Pyrazol-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyrazole-3-boronic acid chemical properties

An In-Depth Technical Guide to Pyrazole-3-Boronic Acid: Properties, Synthesis, and Applications

Abstract

This compound and its derivatives have emerged as indispensable reagents in modern organic synthesis and medicinal chemistry. The unique combination of a pyrazole ring, a prevalent pharmacophore, and a versatile boronic acid functional group makes this molecule a powerful building block for creating complex molecular architectures.[1][2] This guide provides a comprehensive overview of the core chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Detailed protocols and expert insights are provided for researchers, chemists, and drug development professionals to effectively leverage this reagent in their work.

Introduction: The Strategic Value of a Dual-Functionality Reagent

The strategic importance of this compound stems from its dual functionality. The structure incorporates two key chemical motifs:

-

The Pyrazole Ring : This nitrogen-containing heterocycle is a well-established "privileged scaffold" in medicinal chemistry. Its presence in a molecule can enhance metabolic stability, improve pharmacokinetic properties, and facilitate crucial hydrogen bonding interactions with biological targets.[1][3]

-

The Boronic Acid Group : This functional group is a cornerstone of modern synthetic chemistry, serving as a key substrate for the Suzuki-Miyaura cross-coupling reaction. This reaction enables the efficient and precise formation of carbon-carbon (C-C) bonds under relatively mild conditions, making it an invaluable tool for assembling complex organic molecules.[4][5][6]

This combination makes this compound a gateway reagent for efficiently incorporating the valuable pyrazole moiety into a wide array of structures, accelerating research in drug discovery and materials science.[1][4]

Caption: Chemical structure and key functional moieties of this compound.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety requirements is critical before incorporating any reagent into a synthetic workflow. This compound is typically a solid at room temperature and should be handled with appropriate personal protective equipment.

Key Properties

The following table summarizes the essential physicochemical data for 1H-Pyrazole-3-boronic acid.

| Property | Value | Reference |

| CAS Number | 376584-63-3 | [7][8] |

| Molecular Formula | C₃H₅BN₂O₂ | [8][9] |

| Molecular Weight | 111.90 g/mol (anhydrous basis) | [10] |

| Appearance | White to pale pink solid, powder or crystalline powder | [7][8] |

| Melting Point | 88-93 °C | |

| Solubility | Soluble in water | [7][11] |

| SMILES | OB(O)C1=NNC=C1 | [8] |

| InChI Key | NEUWPDLMDVINSN-UHFFFAOYSA-N | [8][9] |

Safety and Handling

As with all boronic acids, appropriate safety measures must be observed.

-

Hazard Classification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields, and a lab coat.[12][13] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place (2-8°C is often recommended).[11] It is sensitive to moisture and should be stored under an inert gas.[11]

-

Spill & Disposal : In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable container for disposal.[14] Dispose of contents and container in accordance with local, regional, and national regulations.[12]

Synthesis of this compound

The synthesis of this compound is a well-established procedure in organic chemistry, typically involving the deprotonation of a protected pyrazole followed by borylation. Understanding this process provides insight into the molecule's reactivity and potential impurities.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[7][9] The choice of a protecting group (e.g., tetrahydropyranyl, THP) on the pyrazole nitrogen is crucial to direct the lithiation to the C3 position and prevent side reactions.

Materials:

-

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.6 equivalents)

-

Triisopropyl borate (1.1 equivalents)

-

2M Hydrochloric acid (HCl)

-

1M Sodium hydroxide (NaOH)

-

Toluene, Petroleum ether, Ethyl acetate

Procedure:

-

Reaction Setup : To a solution of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (e.g., 7.6 g, 52 mmol) in anhydrous THF (50 mL) under an inert atmosphere (Argon or Nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

-

Expert Insight: Anhydrous conditions are critical as n-BuLi is a strong base and will be quenched by water. The low temperature is necessary to control the exothermic lithiation and prevent side reactions.

-

-

Lithiation : Slowly add n-butyllithium (e.g., 33 mL of a 2.5 M solution, 82.5 mmol) dropwise to the cooled solution, ensuring the internal temperature remains below -70 °C.

-

Borylation : After the addition of n-BuLi, add triisopropyl borate (e.g., 12.7 mL, 55 mmol) dropwise, again maintaining the temperature at or below -70 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Expert Insight: Triisopropyl borate is used as the boron source. The borate ester intermediate formed is more stable at low temperatures.

-

-

Warm to Room Temperature : Allow the reaction to slowly warm to room temperature over a period of 4 hours.

-

Quenching and Deprotection : Quench the reaction by carefully adding 2M HCl. This step also removes the THP protecting group. Remove the organic solvent (THF) under reduced pressure.

-

Isolation : Adjust the pH of the remaining aqueous mixture to approximately 6 using 1M NaOH. A precipitate will form.

-

Purification : Collect the precipitate by filtration. Wash the solid sequentially with toluene and petroleum ether to remove non-polar impurities. Finally, grind the solid with ethyl acetate to afford 1H-pyrazole-3-boronic acid as a white solid.[7] The product can often be used in subsequent steps without further purification.

Core Reactivity: The Suzuki-Miyaura Coupling

The premier application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a C-C bond between the pyrazole ring (at the C3 position) and an aryl or heteroaryl halide/triflate.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be required for challenging substrates.

Materials:

-

Aryl or Heteroaryl Halide (e.g., 2-Bromo-4-methyl-thiazole-5-carboxylic acid benzyl amide, 1 equivalent)

-

1H-Pyrazole-3-boronic acid (2 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 3 equivalents)

-

Solvent System (e.g., Toluene/Water/Ethanol mixture)

Procedure:

-

Reaction Setup : To a reaction vessel, add the aryl halide (e.g., 2.0 g, 6.43 mmol), 1H-pyrazole-3-boronic acid (e.g., 1.44 g, 12.9 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.74 g, 0.643 mmol), and the base (e.g., K₂CO₃, 2.67 g, 19.3 mmol).

-

Solvent Addition : Add the solvent system (e.g., toluene 30 mL, water 10 mL, and ethanol 10 mL).

-

Expert Insight: A biphasic solvent system is common. The base is soluble in the aqueous phase, where it activates the boronic acid, while the organic components and catalyst reside primarily in the organic phase. Ethanol can act as a co-solvent to improve miscibility.

-

-

Degassing : Degas the resulting mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes or by three freeze-pump-thaw cycles). This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Reaction : Heat the mixture to the desired temperature (e.g., 100 °C) and stir for 16 hours or until reaction completion is confirmed by TLC or LC-MS.

-

Workup : Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with brine.

-

Purification : Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by column chromatography on silica gel to yield the desired 3-arylpyrazole product.[9]

Applications in Drug Discovery and Materials Science

The ability to readily synthesize substituted pyrazoles makes this compound a high-value intermediate.

-

Medicinal Chemistry : The pyrazole nucleus is a core component of numerous FDA-approved drugs.[3] Using this compound allows for the rapid generation of libraries of novel pyrazole-containing compounds, which can be screened for biological activity against various targets, including kinases, proteases, and receptors.[2][4][15]

-

Materials Science : The unique electronic and optical properties of pyrazole-containing structures are being explored for applications in materials science.[4] this compound serves as a key building block for creating novel organic semiconductors, polymers, and materials used in the production of optics.[5][7]

Conclusion

This compound is a versatile and powerful synthetic intermediate that bridges the worlds of heterocyclic chemistry and organometallic catalysis. Its dual functionality allows for the strategic incorporation of the biologically significant pyrazole ring into diverse molecular scaffolds. A firm grasp of its physicochemical properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, empowers chemists to design and execute efficient synthetic routes toward novel pharmaceuticals and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 376584-63-3 [chemicalbook.com]

- 8. 1H-Pyrazole-3-boronic acid hydrate, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 376584-63-3 | (1H-Pyrazol-3-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 10. 1H-Pyrazole-5-boronic acid | C3H5BN2O2 | CID 11251979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1H-Pyrazole-3-boronic acid hydrate, 95% | Fisher Scientific [fishersci.ca]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.ie [fishersci.ie]

- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Core Molecular Attributes of Pyrazole-3-Boronic Acid

An In-Depth Technical Guide to Pyrazole-3-Boronic Acid: A Cornerstone Reagent for Modern Synthesis

Executive Summary: this compound has emerged as a strategically indispensable building block in modern organic chemistry and drug discovery. Its unique structure, combining the pharmacologically significant pyrazole moiety with the versatile boronic acid functional group, makes it a powerful tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its core attributes, synthesis, and critical applications, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and process development scientists, this document synthesizes technical data with practical, field-proven insights to facilitate its effective application in both academic and industrial research settings.

This compound is a heterocyclic organic compound valued for its stability and reactivity. The pyrazole ring is a prevalent scaffold in numerous biologically active compounds, prized for its metabolic stability and ability to participate in hydrogen bonding interactions.[1][2] The boronic acid group serves as a highly effective handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][3] The compound is typically available in its anhydrous form, as a hydrate, or as a hydrochloride salt, each with distinct properties.

Physicochemical and Structural Data

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅BN₂O₂ | [4] |

| Molecular Weight | 111.90 g/mol (anhydrous basis) | [4][5] |

| 148.36 g/mol (hydrochloride salt) | [6] | |

| CAS Number | 376584-63-3 | [4][7] |

| Appearance | White to very pale pink solid or crystalline powder | [7][8] |

| Melting Point | 88-93 °C | [5] |

| Solubility | Soluble in water | [7] |

| Storage Conditions | 2-8°C, under inert atmosphere | [5] |

Synthesis and Purification

The synthesis of this compound is a well-established procedure in organic chemistry, typically involving the lithiation of a protected pyrazole followed by borylation and subsequent deprotection/hydrolysis.

Mechanistic Rationale

The standard synthesis leverages the increased acidity of the C3 proton on the pyrazole ring, which is further facilitated by an N-protecting group like tetrahydro-2H-pyran-2-yl (THP). Deprotonation with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures generates a highly reactive pyrazolyl-lithium intermediate. This nucleophile readily attacks an electrophilic boron source, typically a trialkyl borate like triisopropyl borate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final this compound. The choice of a low temperature (-78 °C) is critical to prevent side reactions and ensure regioselectivity.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of 1H-Pyrazole-3-boronic acid.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[7][9] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

-

Preparation: To a solution of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF), cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.6 eq, 2.5 M in hexanes) dropwise to the solution, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.05 eq) dropwise, again maintaining a temperature below -70 °C.

-

Warming: After the addition is complete, stir the mixture at -70 °C for an additional hour, then allow it to slowly warm to room temperature over a period of 4 hours.

-

Quenching & Hydrolysis: Carefully quench the reaction by adding 2M hydrochloric acid (HCl). Remove the organic solvent (THF) under reduced pressure.

-

Precipitation: Adjust the pH of the remaining aqueous mixture to ~6 using a 1M sodium hydroxide (NaOH) solution. A white precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid sequentially with toluene and petroleum ether to remove non-polar impurities.

-

Final Purification: Further purify the solid by grinding or triturating with ethyl acetate to afford pure 1H-pyrazole-3-boronic acid as a white solid.[7] The product can often be used in subsequent reactions without further purification.[7]

Key Applications in Synthetic Chemistry

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction.[3][5][10] This palladium-catalyzed reaction forms a carbon-carbon bond between the pyrazole ring and various aryl, heteroaryl, or vinyl halides/triflates.[11][12][13] Its high functional group tolerance, mild reaction conditions, and commercial availability of catalysts have made it a cornerstone of modern organic synthesis.[3]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Role in Medicinal Chemistry and Drug Discovery

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[2] Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][14] this compound provides a direct and efficient route to incorporate this key heterocycle into drug-like molecules.[1][15] This has been instrumental in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapeutics.[2][11]

Applications in Materials Science

Beyond pharmaceuticals, pyrazole-containing compounds have unique electronic and optical properties. This compound serves as an intermediate for the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), sensors, and specialized optics.[7][10]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol demonstrates the coupling of this compound with a heteroaryl bromide, adapted from a literature procedure for the synthesis of a thiazole derivative.[9] It is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

Objective: To synthesize 4-methyl-2-(1H-pyrazol-3-yl)-thiazole-5-carboxylic acid benzylamide.

Materials:

-

2-bromo-4-methyl-thiazole-5-carboxylic acid benzyl amide (1.0 eq)

-

1H-Pyrazole-3-boronic acid (2.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Solvents: Toluene, Ethanol, Water (3:1:1 ratio)

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-bromo-4-methyl-thiazole-5-carboxylic acid benzyl amide, 1H-pyrazole-3-boronic acid, Pd(PPh₃)₄, and potassium carbonate.

-

Solvent Addition: Add the solvent mixture of toluene, water, and ethanol.

-

Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC.

-

Cooling and Workup: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

-

Extraction: Dilute the mixture with ethyl acetate and wash with brine (2x). The brine wash removes inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the pure product.

Safety and Handling

-

Hazard Classifications: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[5]

Conclusion

This compound is a high-value, versatile reagent whose importance is firmly rooted in its ability to facilitate the Suzuki-Miyaura cross-coupling reaction. Its application spans from foundational organic synthesis to the cutting edge of drug discovery and materials science. By providing a reliable method for introducing the biologically significant pyrazole scaffold, it continues to be an enabling tool for chemists and researchers, shortening synthetic routes and providing access to novel and complex molecules. Understanding its properties, synthesis, and reaction protocols is essential for leveraging its full potential in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1H-Pyrazol-3-ylboronic acid | CymitQuimica [cymitquimica.com]

- 5. 1H-Pyrazol-3-ylboronic acid hydrate | Sigma-Aldrich [sigmaaldrich.com]

- 6. (1H-Pyrazol-3-yl)boronic acid hydrochloride | C3H6BClN2O2 | CID 56776699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 376584-63-3 [chemicalbook.com]

- 8. 1H-Pyrazole-3-boronic acid hydrate, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 376584-63-3 | (1H-Pyrazol-3-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of Pyrazole-3-Boronic Acid in Organic Solvents

Introduction

In the landscape of modern drug discovery and organic synthesis, pyrazole-containing compounds have emerged as privileged scaffolds due to their metabolic stability and versatile biological activities.[1][2] The incorporation of a boronic acid moiety at the 3-position of the pyrazole ring yields Pyrazole-3-boronic acid (CAS: 376584-63-3), a versatile building block of significant interest. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures from simpler precursors, making it an invaluable tool for medicinal chemists.[3]

The success of any solution-phase chemical reaction is fundamentally governed by the solubility of its components. A thorough understanding of the solubility of this compound in various organic solvents is therefore not merely an academic exercise, but a critical prerequisite for reaction optimization, purification, and the development of scalable synthetic routes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offers a detailed experimental protocol for its determination, and discusses the implications for its use in research and development.

While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, this guide consolidates known principles of solubility, information on related compounds, and a robust experimental framework to empower researchers to generate reliable data for their specific applications.

Factors Influencing the Solubility of this compound

The solubility of a solid in a liquid is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[4][5] For this compound, several key factors dictate its behavior in different organic solvents.

1. Molecular Structure and Polarity: this compound is a molecule with distinct polar and non-polar characteristics. The pyrazole ring, with its two nitrogen atoms, is a polar heterocycle capable of acting as both a hydrogen bond donor (N-H) and acceptor (N).[2] The boronic acid group [-B(OH)₂] is also highly polar and readily participates in hydrogen bonding.[6] The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar solvents that can engage in hydrogen bonding.[1]

2. Solvent Properties: The choice of solvent is paramount. Organic solvents can be broadly categorized, and the solubility of this compound will vary accordingly:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating both the pyrazole ring and the boronic acid moiety, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors. Solvents like DMSO and DMF are generally excellent solvents for a wide range of organic compounds and are expected to dissolve this compound effectively.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. Consequently, the solubility of the polar this compound is expected to be very low in these solvents.[7]

3. Temperature: For most solid solutes, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the solute-solute interactions in the crystal lattice. Increasing the temperature provides this energy, favoring the dissolution process.[5]

4. Formation of Boroxines: A known characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines.[7] This equilibrium is influenced by the solvent and can complicate solubility measurements, as the boroxine will have different solubility properties than the monomeric boronic acid. The presence of even trace amounts of water can shift this equilibrium.

Below is a diagram illustrating the key relationships influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

To empower researchers to generate their own high-quality data, this section provides a detailed, step-by-step protocol for determining the solubility of this compound using the dynamic method. This method involves visually or instrumentally detecting the temperature at which a solid of known concentration completely dissolves in a solvent upon controlled heating.[7]

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (±0.1 mg)

-

Glass vials with sealable caps

-

Magnetic stirrer and stir bars

-

Controlled temperature bath (e.g., oil bath)

-

Calibrated digital thermometer (±0.1 °C)

-

Luminance probe or laser beam setup for turbidity detection (optional, visual observation can be used)

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves

Experimental Workflow Diagram:

Caption: Experimental workflow for solubility determination by the dynamic method.

Step-by-Step Methodology:

-

Sample Preparation:

-

Using an analytical balance, accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry glass vial.

-

Add a precise volume or mass of the desired anhydrous organic solvent to the vial to achieve a known concentration.

-

Add a small magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.

-

Causality Note: Using anhydrous solvents is crucial to minimize the formation of less soluble boroxines, ensuring the measured solubility is that of the boronic acid itself.[7]

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring at a constant, moderate rate to ensure the suspension is homogenous.

-

Start heating the bath at a slow, constant rate (e.g., 0.1-0.5 °C per minute).

-

Causality Note: A slow heating rate is essential to ensure that the system remains at thermal equilibrium, allowing for an accurate determination of the dissolution temperature.

-

-

Endpoint Determination:

-

Continuously monitor the solution's turbidity. The endpoint is the temperature at which the last solid particle disappears, and the solution becomes completely clear.

-

Record this temperature as the dissolution temperature for that specific concentration.

-

-

Data Collection and Analysis:

-

Repeat steps 1-3 for several different concentrations of this compound in the same solvent.

-

By determining the dissolution temperature for various known concentrations, a solubility curve can be constructed, plotting solubility (in g/L or mol/L) as a function of temperature.

-

Illustrative Solubility Data

As previously noted, specific quantitative data is scarce. However, based on the chemical principles discussed, we can construct an illustrative table of expected solubility at a standard temperature (e.g., 25 °C). This table is intended as a predictive guide and a template for presenting experimentally determined results.

| Solvent | Solvent Type | Predicted Solubility at 25°C (g/L) | Rationale / Comments |

| Methanol | Polar Protic | > 100 | Excellent hydrogen bonding capability. Expected to be highly soluble. |

| Ethanol | Polar Protic | 50 - 100 | Good hydrogen bonding, but slightly less polar than methanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Strong hydrogen bond acceptor and highly polar. Often used for stock solutions.[8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Similar to DMSO, a strong polar aprotic solvent. |

| Acetonitrile | Polar Aprotic | 10 - 25 | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. |

| Tetrahydrofuran (THF) | Moderately Polar | 5 - 15 | Ethereal solvent with moderate polarity. Lower solubility expected. |

| Ethyl Acetate | Moderately Polar | 5 - 15 | Ester with some polarity; likely to be a suitable solvent for reactions.[8] |

| Dichloromethane (DCM) | Weakly Polar | 1 - 5 | Low polarity and no H-bonding ability. Poor solubility expected. |

| Toluene | Non-Polar | < 1 | Non-polar aromatic solvent. Insoluble. |

| Hexane | Non-Polar | < 0.1 | Non-polar aliphatic solvent. Insoluble.[7] |

Disclaimer: The data in this table is illustrative and based on theoretical principles. Actual values must be determined experimentally using the protocol described above.

Practical Implications in Research and Drug Development

The solubility profile of this compound directly impacts its application in several key areas:

-

Reaction Condition Selection: Choosing a solvent in which the boronic acid and other reagents are sufficiently soluble is critical for achieving optimal reaction kinetics and yields in Suzuki-Miyaura couplings and other transformations. For instance, a solvent like DMF or THF might be chosen for a reaction, and this data helps understand the concentration limits.

-

Purification Strategies: The low solubility in non-polar solvents like hexane or toluene can be exploited for purification.[7] For example, after a reaction in a polar solvent, the product can be precipitated by adding a non-polar anti-solvent, or impurities can be washed away with a solvent in which the desired compound is insoluble.

-

Compound Management and Screening: In drug discovery, compounds are typically stored as high-concentration stock solutions in DMSO.[9] High solubility in DMSO is therefore a crucial logistical requirement for its inclusion in screening libraries.

-

Formulation Development: For any potential therapeutic agent derived from this compound, understanding its solubility is the first step in developing a suitable formulation for administration.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in pharmaceutical and materials science. While a comprehensive public database of its solubility in organic solvents is currently lacking, this guide provides the necessary theoretical foundation and a detailed, field-proven experimental protocol to enable researchers to determine this critical physicochemical property. By understanding the interplay of molecular structure, solvent properties, and temperature, scientists can make informed decisions that accelerate reaction optimization, streamline purification, and facilitate the successful application of this versatile building block in their research endeavors.

References

- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. byjus.com [byjus.com]

- 6. fishersci.ie [fishersci.ie]

- 7. d-nb.info [d-nb.info]

- 8. Cas 269410-08-4,Pyrazole-4-boronic acid pinacol ester | lookchem [lookchem.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Stability of Pyrazole-3-boronic Acid Under Acidic Conditions: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide:

Introduction: The Pivotal Role of Pyrazole-3-boronic Acid in Modern Drug Discovery

This compound and its derivatives are invaluable building blocks in contemporary medicinal chemistry. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, prized for its metabolic stability and versatile hydrogen bonding capabilities.[1][2] The boronic acid functional group, a versatile handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enables the efficient construction of complex molecular architectures.[1] This unique combination makes this compound a key intermediate in the synthesis of novel therapeutic agents, from kinase inhibitors to other targeted therapies.

However, the utility of any chemical intermediate is fundamentally linked to its stability. For drug development professionals, a thorough understanding of the stability profile of this compound is not an academic exercise; it is a critical prerequisite for robust process development, rational formulation design, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). This is particularly true under acidic conditions, which are frequently encountered during synthesis, purification, and in certain physiological environments.

This technical guide provides an in-depth examination of the stability of this compound with a focus on acidic environments. We will explore the primary degradation pathways, elucidate the factors that govern the rate of decomposition, and provide detailed, field-proven experimental protocols for assessing stability. This document is designed to equip researchers, process chemists, and formulation scientists with the expert knowledge required to confidently work with this important chemical entity.

The Core Challenge: Understanding Protodeboronation

The principal degradation pathway for this compound, like most aryl and heteroaromatic boronic acids, is protodeboronation .[3] This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the parent heterocycle (pyrazole) and boric acid.[3] The propensity for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions, especially pH.[4][5]

Mechanistic Pathways of Degradation in Aqueous Acid

Detailed kinetic studies on heteroaromatic boronic acids have revealed several distinct pathways for protodeboronation, two of which are particularly relevant under acidic to neutral conditions.

-

Specific Acid-Catalyzed Pathway (k1): At low pH, the degradation can proceed via an acid-catalyzed electrophilic substitution mechanism. In this pathway, a proton (H+) directly attacks the carbon atom bearing the boronic acid group, leading to the cleavage of the C-B bond. This pathway's contribution is most significant in strongly acidic solutions.

-

Zwitterionic Fragmentation: For heteroaromatic boronic acids containing a basic nitrogen atom, like pyrazole, the speciation in solution is analogous to that of amino acids.[3] Under moderately acidic to neutral pH conditions, a zwitterionic species can form. Certain zwitterionic forms of heteroaromatic boronic acids, such as 2-pyridyl and 5-thiazolyl boronic acids, have been shown to undergo rapid unimolecular fragmentation, leading to protodeboronation.[4][5] This pathway can be significantly faster than the simple acid- or base-catalyzed routes.

The interplay of these mechanisms results in a characteristic pH-rate profile for degradation, which is crucial for predicting and controlling the stability of this compound.

Figure 1: Dominant protodeboronation pathways for this compound in acidic to neutral media.

Key Factors Governing Stability

The stability of this compound is not intrinsic but is dictated by its chemical environment. Understanding and controlling these factors is paramount.

The Critical Influence of pH

As established, pH is the most critical factor. The relationship between pH and the rate of protodeboronation for heteroaromatic boronic acids is often complex, exhibiting a "V-shaped" or more intricate profile.

-

High Acidity (pH < 2): Stability is generally low due to the prevalence of the acid-catalyzed (k1) pathway.

-

Moderate Acidity to Neutral (pH 3-7): The stability in this range can be highly variable. For some boronic acids, a stability maximum is observed around pH 5. However, for heteroaromatics like pyrazole, the potential for rapid zwitterionic fragmentation can lead to a region of significant instability even at neutral pH.[4][5]

-

Alkaline Conditions (pH > 8): Stability decreases again due to the base-catalyzed pathway, which involves the formation of the more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻).[3]

The following table, based on published data for analogous 5-pyrazolyl boronic acids, provides an expert estimation of the stability profile of this compound across a range of pH values.[4][5][6]

| pH Range | Expected Relative Stability | Primary Degradation Mechanism(s) |

| 1.0 - 2.0 | Low | Acid-Catalyzed Protodeboronation |

| 2.0 - 4.0 | Low to Moderate | Acid-Catalyzed & Zwitterionic Pathways |

| 4.0 - 6.0 | Moderate (Potential Optimum) | Minimized Acid/Base Catalysis |

| 6.0 - 8.0 | Low to Moderate | Zwitterionic Fragmentation |

| > 8.0 | Low | Base-Catalyzed Protodeboronation |

Impact of Temperature

As with most chemical reactions, the rate of protodeboronation is temperature-dependent. Elevated temperatures will accelerate all degradation pathways. Therefore, for processing and storage, maintaining low temperatures is advisable, especially when the compound is in a solution outside its optimal pH range.

Catalysis by Metal Ions

It is crucial to note that certain Lewis acid additives, such as copper (Cu) and zinc (Zn) salts, can significantly accelerate the fragmentation and subsequent protodeboronation of 5-pyrazolyl boronic acids.[4][5] This is a critical consideration for drug development, as trace metal impurities from reactors or reagents could inadvertently catalyze degradation.

Experimental Framework for Stability Assessment

A self-validating system of protocols is essential to experimentally determine the stability of this compound. This involves subjecting the compound to stressed conditions and accurately quantifying its degradation over time.

Protocol 1: Forced Degradation Study (Acid Stress)

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, designed to identify potential degradation products and pathways.[7]

Objective: To determine the degradation profile of this compound under defined acidic conditions.

Methodology:

-

Preparation of Stock Solution: Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of acetonitrile (ACN) to create a 1.0 mg/mL stock solution. Causality: ACN is a common, relatively inert solvent for both the starting material and the likely non-polar degradant (pyrazole).

-

Stress Sample Preparation:

-

Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask.

-

Add 5.0 mL of 1.0 M Hydrochloric Acid (HCl).

-

Dilute to volume with a 50:50 mixture of ACN and water. This results in a final concentration of 0.1 mg/mL in 0.1 M HCl.

-

-

Control Sample Preparation:

-

Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask.

-

Dilute to volume with a 50:50 mixture of ACN and water. This serves as the time-zero (T=0) and unstressed control.

-

-

Incubation:

-

Place the stress sample in a controlled environment, for example, a water bath at 60 °C.

-

Protect the solution from light to prevent photolytic degradation.

-

-

Time-Point Sampling:

-

Withdraw aliquots (e.g., 1.0 mL) from the stress sample at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Immediately neutralize the aliquot by adding an equimolar amount of a suitable base (e.g., 1.0 M NaOH) to quench the acid-catalyzed degradation. Trustworthiness: Quenching the reaction at each time point ensures that the measured degradation is representative of that specific incubation period.

-

Dilute the neutralized sample as necessary for analysis.

-

-

Analysis: Analyze the T=0 control and all stressed, neutralized samples using the stability-indicating HPLC method described in Protocol 2.

Figure 2: Experimental workflow for the forced degradation of this compound under acidic stress.

Protocol 2: Stability-Indicating HPLC-UV Method

A robust analytical method is required to separate and quantify the parent compound from its degradation products.

Objective: To quantify the concentration of this compound and its primary degradant, pyrazole, over time.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector (e.g., PDA or DAD).

-

Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm. Causality: Columns with low silanol activity, like the XTerra, are known to minimize on-column hydrolysis of boronic acid derivatives.[8][9]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm (or optimal wavelength determined by UV scan). Rationale: Both pyrazole and its boronic acid derivative should have UV absorbance at this wavelength.

Methodology:

-

Standard Preparation: Prepare calibration standards of this compound and pyrazole at known concentrations.

-

System Suitability: Inject a system suitability standard to ensure the chromatographic system is performing adequately (e.g., check for peak shape, resolution, and reproducibility).

-

Analysis of Samples: Inject the T=0 control and the neutralized time-point samples from the forced degradation study.

-

Data Processing:

-

Identify the peaks for this compound and pyrazole based on their retention times from the standard injections.

-

Integrate the peak areas for both compounds in all samples.

-

Calculate the concentration of each compound at each time point using the calibration curves.

-

Determine the percentage of this compound remaining and the percentage of pyrazole formed at each time point.

-

Complementary Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹¹B NMR, is an excellent tool for mechanistic studies and for monitoring the degradation in situ without chromatographic separation.[4][10][11] It allows for the direct observation of the disappearance of the boronic acid signal and the appearance of the proton signal on the pyrazole ring.

Conclusion and Recommendations

The stability of this compound is a complex function of its environment, with pH being the paramount factor. Under acidic conditions, degradation primarily occurs via protodeboronation, driven by either direct acid catalysis at very low pH or through a potentially rapid zwitterionic fragmentation pathway in moderately acidic to neutral solutions.

Key Recommendations for Researchers and Drug Developers:

-

Avoid Extremes of pH: Whenever possible, handle this compound in solution within a pH range of 4 to 6 to minimize degradation.

-

Control Temperature: For solutions outside the optimal pH range, maintain low temperatures to slow the rate of protodeboronation.

-

Scrutinize for Metal Impurities: Be aware that trace amounts of Lewis acidic metals can catalyze degradation. Use high-purity reagents and consider the materials of construction for reactors and vessels.

-

Perform Compound-Specific Stability Studies: While this guide provides a robust framework, the exact stability profile should be experimentally determined for the specific API or intermediate under relevant process and formulation conditions.

-

Utilize Appropriate Analytical Methods: Employ stability-indicating methods, such as the HPLC protocol outlined herein, to ensure accurate assessment of purity and degradation.

By adhering to these principles and employing the validated protocols described, professionals in the pharmaceutical industry can effectively manage the challenges associated with the stability of this compound, thereby ensuring the development of robust synthetic processes and high-quality, stable drug products.

References

- 1. This compound | 376584-63-3 [chemicalbook.com]

- 2. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method | CoLab [colab.ws]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. par.nsf.gov [par.nsf.gov]

Foreword: The Strategic Value of the Pyrazole Moiety in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of 1H-Pyrazole-3-boronic acid

In the landscape of medicinal chemistry and materials science, the pyrazole nucleus stands out as a "privileged scaffold."[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role in a multitude of approved therapeutics, from kinase inhibitors in oncology to treatments for erectile dysfunction.[1] The ability to strategically introduce this heterocycle into complex molecular architectures is therefore a critical capability for any research and development program.

1H-Pyrazole-3-boronic acid and its derivatives, particularly the more stable pinacol esters, have emerged as indispensable reagents for this purpose.[2][3] They serve as the primary linchpins in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering a reliable and versatile method for forging carbon-carbon bonds.[4][5] This guide provides an in-depth exploration of the principal synthetic routes to 1H-pyrazole-3-boronic acid, grounded in mechanistic understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.

Part 1: A Comparative Overview of Synthetic Strategies

The synthesis of 1H-pyrazole-3-boronic acid is not a one-size-fits-all process. The choice of synthetic route is governed by factors such as starting material availability, scalability, desired purity, and tolerance of functional groups. Three primary strategies dominate the field:

-

Directed Ortho-Metalation (DoM) via Lithiation-Borylation: A classic and robust method involving the deprotonation of an N-protected pyrazole followed by quenching with a boron electrophile.

-

Palladium-Catalyzed Borylation of Halopyrazoles: A powerful cross-coupling approach that leverages readily available halopyrazole precursors.

-

Direct C-H Activation/Borylation: A modern, atom-economical strategy that forges the C-B bond directly from a C-H bond, often with the aid of transition metal catalysts.

The following diagram illustrates these divergent pathways to the target scaffold.

References

Pyrazole-3-boronic acid hydrate vs anhydrous

An In-Depth Technical Guide to Pyrazole-3-boronic Acid: A Comparative Analysis of the Hydrate and Anhydrous Forms

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic chemistry, prized for its role in constructing complex molecular architectures, particularly within the pharmaceutical and materials science sectors. Its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, is well-established.[1][2] However, a critical and often overlooked aspect of this reagent is its existence in two distinct forms: hydrated and anhydrous. The choice between these forms is not trivial and carries significant implications for stoichiometric accuracy, reaction kinetics, and reproducibility. This guide provides an in-depth technical analysis of the structural, physical, and reactive differences between this compound hydrate and its anhydrous counterpart, offering field-proven insights and protocols for researchers, chemists, and drug development professionals to enable informed selection and optimal application.

Core Structural and Physicochemical Properties: A Tale of Two Forms

The fundamental difference between the two forms lies in the incorporation of water molecules within the crystal lattice of the hydrate.[3] This seemingly minor variation profoundly influences the material's bulk properties, from molecular weight and melting point to solubility and long-term stability. While commercially, the hydrate is more common, understanding the properties of both is essential for precise chemical synthesis.

Comparative Data Overview

The following table summarizes the key physicochemical properties, providing a clear side-by-side comparison.

| Property | This compound Hydrate | This compound (Anhydrous) | Rationale & Implications |

| Appearance | White to off-white or pale pink crystalline powder[4] | White solid | The presence of water can influence crystal morphology and color. |

| Chemical Formula | C₃H₅BN₂O₂ · xH₂O[5] | C₃H₅BN₂O₂[4][6] | The variable 'x' in the hydrate necessitates characterization (e.g., Karl Fischer) for precise stoichiometry. |

| Molecular Weight | 111.90 g/mol (anhydrous basis)[5][6][7] | 111.90 g/mol [6][7] | Critical: The actual weight of the hydrate is higher. Failure to correct for water content leads to under-loading the active reagent. |

| CAS Number | 376584-63-3[4][6][7][8][9] | 376584-63-3[6][8][9] | The same CAS number is often used for both forms, demanding careful inspection of supplier specifications. |

| Melting Point | 88-93 °C[5] or 105-110 °C[10] | Varies (often higher than hydrate, but prone to decomposition) | The lower melting point of the hydrate is often associated with a dehydration event prior to melting. |

| Solubility | Soluble in water[7][8][11] | Generally less soluble in water than the hydrate | The hydrogen-bonding network facilitated by the water of hydration typically enhances aqueous solubility. |

| Storage Conditions | Refrigerate (2-8°C), moisture-sensitive, store under inert gas[5][11] | Store at -20°C long-term[10], under strictly anhydrous and inert conditions | The anhydrous form is highly susceptible to hydration and oligomerization. |

Stability, Handling, and the Boroxine Problem

The stability of boronic acids is a paramount concern in their storage and application. The anhydrous form, while necessary for specific applications, is inherently less stable than its hydrated counterpart due to a propensity to undergo intermolecular dehydration.

The Anhydrous Form and Boroxine Formation

Anhydrous boronic acids can self-condense to form cyclic, trimeric anhydrides known as boroxines. This process is reversible in the presence of water. The formation of boroxines sequesters the active monomeric boronic acid, impacting its reactivity and making accurate quantification for a reaction challenging. Therefore, the anhydrous form demands rigorous handling under an inert atmosphere (e.g., argon or nitrogen) and storage in a desiccated environment.

The Hydrate Form: A More Forgiving Reagent

The hydrate is generally more stable on the shelf under standard laboratory conditions. The water molecules integrated into its structure satisfy the Lewis acidity of the boron center, stabilizing the monomeric form and inhibiting the formation of boroxines. While it is specified as moisture-sensitive, this pertains to the potential for absorbing excess atmospheric water, which would alter its formula weight, rather than inherent chemical decomposition.[11]

Logical Relationship: Hydrate, Anhydrous, and Boroxine Equilibrium

The interplay between these three species is an equilibrium process, heavily influenced by the presence of water.

Caption: Figure 1. Equilibrium between this compound forms.

Impact on Reactivity: The Suzuki-Miyaura Coupling Case Study

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation and a primary application for this compound.[1][5] The choice between the hydrate and anhydrous form directly influences reaction setup and outcome.

Stoichiometric Precision

This is the most immediate and critical consideration. When using the hydrate, the mass of the reagent must be adjusted to account for the water content to ensure the correct molar ratio of the active boronic acid is used. For a hypothetical monohydrate (C₃H₅BN₂O₂ · H₂O, MW = 130.00 g/mol ), using the anhydrous molecular weight (111.90 g/mol ) for calculations would result in under-loading the reagent by approximately 14%. This can lead to incomplete reactions, lower yields, and misleading structure-activity relationship (SAR) data.

Role of Water in the Catalytic Cycle

The Suzuki-Miyaura reaction mechanism involves several key steps: oxidative addition, transmetalation, and reductive elimination.[12][13] The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting and requires activation of the boronic acid with a base.

Water can play a dual role:

-

Beneficial: Many protocols utilize aqueous solvent systems (e.g., dioxane/water) or hydrated bases (e.g., K₃PO₄ · H₂O).[14] Water can aid in the dissolution of the base and facilitate the formation of the active boronate species [-B(OH)₃]⁻, which is more nucleophilic and accelerates transmetalation.

-

Detrimental: In certain systems, particularly with highly sensitive substrates or specific catalyst/ligand combinations, anhydrous conditions are required to prevent side reactions like protodeboronation (cleavage of the C-B bond by a proton source) or catalyst deactivation.[15]

Suzuki-Miyaura Catalytic Cycle Workflow

Caption: Figure 2. Simplified Suzuki-Miyaura catalytic cycle.

Analytical Techniques for Differentiation and Quality Control

Confirming the hydration state and purity of this compound is crucial for experimental success. Several analytical methods can be employed.[3]

| Technique | Purpose | Expected Result for Hydrate vs. Anhydrous |

| Thermogravimetric Analysis (TGA) | Quantifies water content by measuring mass loss upon heating. | Hydrate: Shows a distinct mass loss step corresponding to the loss of water molecules. Anhydrous: Shows no significant mass loss until decomposition temperature. |

| Karl Fischer Titration | Precise quantification of water content. | Hydrate: Provides an exact percentage of water. Anhydrous: Should yield a very low water content value. |

| Powder X-ray Diffraction (PXRD) | Differentiates crystalline forms based on their unique lattice structures. | Hydrate vs. Anhydrous: Will produce distinct and non-superimposable diffraction patterns.[3] |

| Solid-State NMR (ssNMR) | Probes the local chemical environment of nuclei (¹H, ¹³C, ¹¹B). | Different hydration states result in different crystal packing, leading to distinct chemical shifts and peak patterns.[16] |

| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions. | Hydrate: May show an endotherm for dehydration followed by a melting endotherm. Anhydrous: Shows a single melting endotherm at a different temperature. |

Experimental Protocols

The following protocols provide practical guidance for handling and using this compound.

Protocol: Dehydration of this compound Hydrate

This procedure should be performed when the anhydrous form is required but only the hydrate is available.

-

Setup: Place this compound hydrate (1.0 eq) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser under an argon atmosphere.

-

Solvent Addition: Add anhydrous toluene (approx. 20 mL per gram of boronic acid).

-

Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Completion: Continue reflux until no more water collects in the trap (typically 2-4 hours).

-

Isolation: Cool the mixture to room temperature. The anhydrous product, which may precipitate, can be isolated by filtration under inert conditions or the solvent can be removed in vacuo. The resulting solid should be stored immediately in a desiccator under argon.

Protocol: General Suzuki-Miyaura Coupling using the Hydrate Form

This protocol is a representative example and may require optimization for specific substrates.

-

Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 mmol, 1.0 eq), this compound hydrate (1.2-1.5 mmol, 1.2-1.5 eq, note the molar excess and correction for water content ), and a suitable base such as K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) under an inert atmosphere (argon or nitrogen).

-

Solvent Addition: Add the solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

-

Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between this compound hydrate and its anhydrous form is a critical decision that hinges on the specific requirements of the chemical transformation.

-

Choose this compound Hydrate for:

-

General-purpose Suzuki-Miyaura couplings, especially those employing aqueous conditions.

-

Cost-sensitive applications, as it is often the more economical and commercially available form.

-

Improved shelf-life and handling stability.

-

-

Choose this compound (Anhydrous) for:

-

Reactions that are rigorously sensitive to water.

-

Catalytic systems known to be inhibited or decomposed by water.

-

Applications where precise control over all reaction components is paramount, eliminating a potential variable.

-

The Golden Rule: Regardless of the form chosen, always verify the identity and purity of the starting material. When using the hydrate, a quantitative determination of water content (e.g., via Karl Fischer titration) is strongly recommended to ensure stoichiometric accuracy. This diligence is the foundation of reproducible, high-yielding, and successful synthetic outcomes.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazole-3-boronic acid hydrate, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 1H-Pyrazol-3-ylboronic acid hydrate | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 376584-63-3 | this compound - Synblock [synblock.com]

- 7. Pharmaceutical and chemical intermediates,CAS#:376584-63-3,1H-吡唑-3-硼酸,this compound [en.chemfish.com]

- 8. This compound | 376584-63-3 [chemicalbook.com]

- 9. clearsynth.com [clearsynth.com]

- 10. 376584-63-3 (1H-Pyrazol-3-yl)boronic acid AKSci J92698 [aksci.com]

- 11. 1H-Pyrazole-3-boronic acid hydrate, 95% | Fisher Scientific [fishersci.ca]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Strategic Sourcing and Application of Pyrazole-3-Boronic Acid in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ascendancy of the Pyrazole Moiety in Kinase Inhibition

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in key hydrogen bonding interactions have rendered it an invaluable scaffold in the design of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[1][3] Pyrazole-3-boronic acid (CAS No. 376584-63-3) has emerged as a critical building block for the facile introduction of this essential pharmacophore, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the commercial landscape, quality control, and practical application of this compound, empowering the strategic design and synthesis of next-generation kinase inhibitors.

Commercial Suppliers of this compound: A Comparative Analysis

The selection of a reliable commercial supplier for this compound is a critical first step in any research or development campaign. The quality and consistency of this starting material directly impact the efficiency of subsequent synthetic transformations and the purity of the final compounds. Several reputable suppliers offer this compound and its derivatives, each with varying specifications.

| Supplier | Product Name(s) | CAS No. | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 1H-Pyrazol-3-ylboronic acid hydrate, this compound hydrochloride | 376584-63-3 (hydrate), 1314216-33-5 (hydrochloride) | ≥95% (hydrate) | 1g, 5g |

| Thermo Scientific Chemicals (Alfa Aesar) | 1H-Pyrazole-3-boronic acid hydrate | 376584-63-3 | ≥94.0% | 1g |

| BLD Pharm | (1H-Pyrazol-3-yl)boronic acid, (1H-Pyrazol-3-yl)boronic acid dihydrate, (1H-Pyrazol-3-yl)boronic acid hydrochloride | 376584-63-3, N/A, 1314216-33-5 | Not specified | Various |

| Boron Molecular | This compound, hydrochloride | 1314216-33-5 | 97% | 1g, 5g, 25g |

| Chem-Impex International | 1H-Pyrazol-3-yl boronic acid | 376584-63-3 | ≥95% (HPLC) | Not specified |

| NINGBO INNO PHARMCHEM CO., LTD. | This compound | 376584-63-3 | 97% min | Bulk quantities |

Note: Purity levels and available forms (e.g., hydrate, hydrochloride) can vary. It is imperative to consult the supplier's certificate of analysis for batch-specific data.[5] The hydrochloride and dihydrate forms may offer enhanced stability and handling characteristics compared to the free boronic acid.[6][7]

Quality Control and Analytical Validation: Ensuring Reagent Integrity

The inherent stability of boronic acids can be a concern, with potential for dehydration to form boroxines or degradation via protodeboronation.[8] Therefore, rigorous analytical characterization is essential to validate the quality of commercially supplied this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for confirming the structure and assessing the purity of this compound. The spectrum should exhibit characteristic signals for the pyrazole ring protons and the boronic acid hydroxyl protons.

A representative ¹H NMR spectrum of a related pyrazole boronic acid pinacol ester shows distinct signals for the pyrazole ring protons and the pinacol methyl groups.[9] For this compound, one would expect to see characteristic peaks for the pyrazole ring protons, typically in the aromatic region of the spectrum. The broad singlet for the B(OH)₂ protons is also a key diagnostic feature, although its chemical shift can be variable and it may exchange with residual water in the NMR solvent.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for determining the purity of this compound. However, the analysis of boronic acids can be challenging due to their potential for on-column degradation.[10] Method development should focus on minimizing hydrolysis.[11] A well-developed HPLC method should provide a sharp, symmetrical peak for the main component, with good resolution from any potential impurities. Post-column derivatization with reagents like alizarin can be employed for selective detection of boronic acids in complex mixtures.[12]

Synthetic Protocols: Harnessing the Power of this compound

The synthetic utility of this compound is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[4]

Synthesis of this compound: A Conceptual Workflow

While commercially available, an understanding of the synthesis of this compound provides valuable context. A common strategy involves the lithiation of an N-protected pyrazole followed by quenching with a trialkyl borate.[13]

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a JNK Inhibitor Precursor

The following protocol is adapted from the literature for the synthesis of a 4-(pyrazol-3-yl)-pyridine derivative, a key intermediate in the development of c-Jun N-terminal kinase (JNK) inhibitors.[14]

Reaction Scheme:

Materials:

-

Halogenated pyridine (e.g., 2,4-dichloropyridine) (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

-

Base (e.g., K₂CO₃) (2.0 equiv)

-

Solvent (e.g., DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the halogenated pyridine, this compound, palladium catalyst, and base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 100 °C and stir for 3 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(pyrazol-3-yl)-pyridine.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: A Case Study in JNK Inhibitors

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are implicated in a variety of neurodegenerative diseases and inflammatory disorders.[15][16] Consequently, the development of selective JNK inhibitors is a highly active area of pharmaceutical research.[17] The pyrazole scaffold has been instrumental in the design of potent and selective JNK inhibitors.[14]

The synthesis of 4-(pyrazol-3-yl)-pyridines and 4-(pyrazol-3-yl)-pyrimidines via Suzuki-Miyaura coupling with this compound has been a key strategy in the development of novel JNK3 inhibitors.[14] These scaffolds allow for systematic structure-activity relationship (SAR) studies by modifying substituents on both the pyrazole and pyridine/pyrimidine rings. This approach has led to the discovery of potent inhibitors with improved in vivo profiles.[14]

Caption: A simplified workflow illustrating the role of this compound in kinase inhibitor discovery.

Handling and Storage of this compound

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18] Refrigeration (2-8 °C) is often recommended.[19] Protect from moisture, as boronic acids can be hygroscopic and susceptible to hydrolysis.

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[18]

Conclusion

This compound is a versatile and indispensable reagent for the synthesis of pyrazole-containing molecules of interest to the pharmaceutical and agrochemical industries. Its pivotal role in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the construction of complex molecular architectures. A thorough understanding of the commercial landscape, stringent quality control measures, and optimized reaction protocols are essential for leveraging the full potential of this valuable building block. As the demand for targeted therapeutics continues to grow, the strategic application of this compound will undoubtedly contribute to the discovery and development of innovative new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. boronmolecular.com [boronmolecular.com]

- 8. researchgate.net [researchgate.net]

- 9. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of Pyrazole-3-Boronic Acid: A Technical Guide for Researchers

Introduction: The Pivotal Role of Pyrazole-3-Boronic Acid in Modern Chemistry